phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

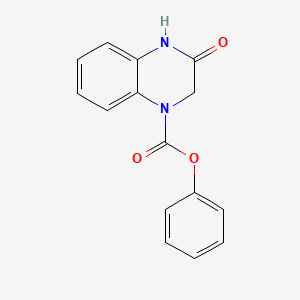

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heteroaromatic compound featuring a quinoxaline core partially saturated at the 3,4-positions, with a ketone group at the 3-position and a phenyl ester substituent at the 1-position. This structure combines the redox-active quinoxaline scaffold with a hydrolytically labile ester group, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₅H₁₂N₂O₃, with a molecular weight of 268.27 g/mol. The compound is typically synthesized via alkylation or condensation reactions involving quinoxaline precursors, as exemplified by similar derivatives in the literature .

Properties

IUPAC Name |

phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)20-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFACQMZVUZSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by esterification with phenyl chloroformate . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The phenyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and bioavailability:

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| 1M NaOH in ethanol/water (reflux) | 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid | Complete conversion in 6 hours |

| HCl (aqueous, 80°C) | Same carboxylic acid | Faster reaction (3 hours) |

This hydrolysis is confirmed by FT-IR (disappearance of ester C=O at ~1,710 cm⁻¹) and NMR (emergence of carboxylic acid proton at δ 12.1–12.3 ppm).

Nucleophilic Substitution Reactions

The electron-deficient carbonyl carbons participate in nucleophilic substitutions:

a. Hydrazine Reactions

Reaction with hydrazine hydrate produces carbohydrazide derivatives:

textPhenyl ester + NH₂NH₂ → 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide

Key data:

b. Cyanide Substitution

Replacement of the ester group with a nitrile occurs via nucleophilic acyl substitution:

textPhenyl ester + KCN → 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carbonitrile

Condensation Reactions

The compound forms Schiff bases and hydrazones with carbonyl-containing reagents:

For example, reaction with isatin yields 4-methyl-N′-(2-oxoindolin-3-ylidene)-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide .

Heterocyclic Derivative Formation

Interactions with diketones or orthoesters generate fused heterocycles:

a. Pyrazole Formation

Reaction with acetylacetone produces a pyrazole ring:

textPhenyl ester + acetylacetone → N-pyrazoloquinoxaline derivative

b. Oxadiazole Synthesis

Using triethyl orthoformate:

textPhenyl ester + HC(OEt)₃ → 1,3,4-oxadiazole derivative

Comparative Reactivity Table

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by OH⁻/H₂O at the carbonyl carbon, followed by elimination of phenol.

-

Schiff Base Formation : Involves nucleophilic addition of the hydrazide’s NH₂ group to the aldehyde’s carbonyl, followed by dehydration .

This reactivity profile enables diverse applications in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Quinoxaline derivatives have been studied for their efficacy against various bacterial and fungal strains.

- Anticancer Activity : Research indicates that phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases by modulating oxidative stress and neuroinflammation pathways.

These activities are attributed to the compound's ability to interact with specific biological targets, leading to therapeutic effects in various disease models .

Case Studies

Several studies have documented the applications of this compound in different therapeutic contexts:

- Anticancer Research : A study demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways critical for tumor survival .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The study reported a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Neuroprotection : Research focusing on neurodegenerative diseases found that treatment with this compound reduced markers of neuroinflammation and improved cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, disrupting cellular processes and leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoxaline derivatives with modifications to the ester group or core substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Findings:

Ester Group Impact :

- Phenyl and benzyl esters (e.g., ) exhibit higher molecular weights and lipophilicity compared to tert-butyl esters , which are bulkier but more stable during synthetic manipulations (e.g., deprotection under acidic conditions) .

- Isopropyl esters (e.g., opaviralinum in ) introduce chirality and are used in antiviral agents, with fluorine substituents enhancing target binding .

Substituent Effects :

- Fluoro at the 7-position () improves metabolic stability and bioavailability in RORγ modulators .

- Alkyl chains at the 4-position () enhance anti-HIV activity by promoting hydrophobic interactions with viral enzymes .

Synthetic Yields and Methods :

- tert-Butyl derivatives (e.g., compound 19 in ) are synthesized in high yields (~89%) via NaH/DMF-mediated alkylation .

- Benzyl esters require chromatographic purification (e.g., 37% yield for compound 17a in ) due to competing side reactions .

- Isopropyl esters () achieve 97% yield using chloroformate reagents in pyridine/toluene .

Biological Activity: HDAC6 Inhibition: Benzyl and tert-butyl derivatives () show nanomolar IC₅₀ values in axonal Charcot-Marie-Tooth disease models . Anti-HIV Activity: Ethyl pyrazole-quinoxaline hybrids () inhibit HIV-1 replication with EC₅₀ values <1 μM .

Stability and Reactivity:

- The tert-butyl ester in compound 60 () undergoes oxidation to quinoxalin-2(1H)-one upon Boc deprotection, limiting its utility in acid-sensitive applications .

- Phenyl esters are more hydrolytically stable than benzyl esters but less reactive in nucleophilic substitutions compared to isopropyl derivatives .

Biological Activity

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 268.27 g/mol. The compound features a phenyl group, a carboxylate moiety, and a quinoxaline structure, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.27 g/mol |

| CAS Number | 1019132-50-3 |

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with suitable dicarbonyl compounds under acidic conditions. This method can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

Phenyl 3-oxo-3,4-dihydroquinoxaline derivatives have shown promising antimicrobial properties. A study highlighted that certain quinoxaline derivatives exhibited significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that related quinoxaline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the low micromolar range .

Anti-HIV Activity

Quinoxaline derivatives have been explored for their potential as anti-HIV agents. For instance, compounds derived from this class have shown inhibition of HIV replication with EC50 values as low as 0.15 µg/mL . This suggests that this compound could be further investigated for antiviral applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in signal transduction pathways, potentially modulating enzyme activity and gene expression .

Case Studies

- Antitumor Activity : A study involving various quinoxaline derivatives demonstrated their ability to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL2 and HIF1α .

- Antimicrobial Studies : Research on quinoxaline derivatives showed effective inhibition against Staphylococcus aureus and other pathogenic bacteria, indicating the potential for developing new antimicrobial agents .

Q & A

Q. What validation criteria ensure robustness in biological activity assays?

- Methodological Answer : Follow OECD guidelines for in vitro assays, including positive/negative controls and dose-response curves. Use Z’-factor statistical metrics to validate assay quality. Reproducibility requires strict adherence to protocols for cell culture conditions and compound solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.